molecular formula C14H13NO2S B7500977 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone

2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone

Cat. No. B7500977
M. Wt: 259.33 g/mol
InChI Key: PPEJGNBLDLIOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone, also known as BMK-13, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has also been found to scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been found to have interesting biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several future directions for the study of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone. One direction is to further explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to better understand its mechanism of action, which could lead to the development of more effective drugs based on 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone. Additionally, 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone could be used as a diagnostic tool for detecting certain diseases, such as Alzheimer's disease. Further research is needed to fully explore the potential of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone in scientific research.

Synthesis Methods

2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been synthesized using various methods, including the condensation of 2-methylfuran-3-carbaldehyde and 2-aminobenzenethiol followed by cyclization and oxidation. Another method involves the reaction of 2-methylfuran-3-carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-aminobenzenethiol to form the desired product. These methods have been optimized to yield high purity and high yields of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone.

Scientific Research Applications

2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders. Additionally, 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been studied for its potential as a diagnostic tool for detecting certain diseases, such as Alzheimer's disease.

properties

IUPAC Name

2,3-dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-10-11(6-8-17-10)14(16)15-7-9-18-13-5-3-2-4-12(13)15/h2-6,8H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEJGNBLDLIOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone

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